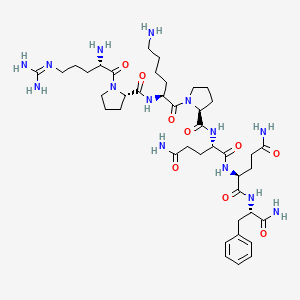![molecular formula C10H5ClN4 B14454845 3-Chloropyrazino[2,3-F]quinoxaline CAS No. 71222-49-6](/img/structure/B14454845.png)
3-Chloropyrazino[2,3-F]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities and applications in medicinal chemistry . The addition of a chlorine atom at the 3-position of the pyrazino[2,3-F]quinoxaline structure enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted quinoxalines.
Scientific Research Applications
3-Chloropyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation.
Pathways Involved: By inhibiting kinases, the compound disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative known for its kinase inhibitory activity.
Dithieno[3,2-f2’,3’-h]quinoxaline: Used in organic electronics for its electron-transporting properties.
Uniqueness: 3-Chloropyrazino[2,3-F]quinoxaline stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position allows for unique substitution reactions that are not possible with other quinoxaline derivatives .
Properties
CAS No. |
71222-49-6 |
|---|---|
Molecular Formula |
C10H5ClN4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H |
InChI Key |
ZJIDVLONBRIFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)








![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

